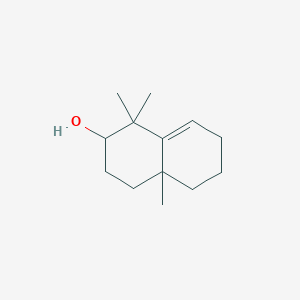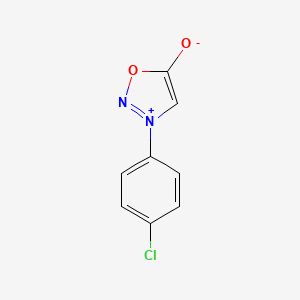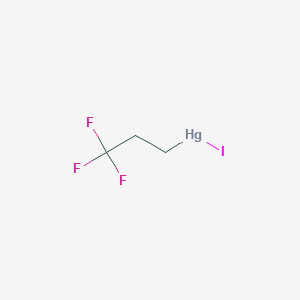
Iodo(3,3,3-trifluoropropyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo(3,3,3-trifluoropropyl)mercury is an organomercury compound with the molecular formula C3H3F3HgI It is characterized by the presence of a mercury atom bonded to an iodine atom and a 3,3,3-trifluoropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iodo(3,3,3-trifluoropropyl)mercury typically involves the reaction of mercury(II) iodide with 3,3,3-trifluoropropyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
HgI2+CF3CH2I→CF3CH2HgI+I2
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of specialized equipment and techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Iodo(3,3,3-trifluoropropyl)mercury can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Complexation Reactions: The compound can form complexes with other ligands, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as halides, thiols, and amines. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield different halomercury compounds, while complexation reactions can produce various coordination complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Iodo(3,3,3-trifluoropropyl)mercury is used as a reagent in organic synthesis
Biology and Medicine
Research in biology and medicine has explored the potential use of this compound in the development of diagnostic and therapeutic agents. Its ability to form stable complexes with biomolecules makes it a candidate for targeted drug delivery and imaging applications.
Industry
In industry, this compound is investigated for its potential use in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products such as coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of Iodo(3,3,3-trifluoropropyl)mercury involves its interaction with molecular targets through the mercury center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The 3,3,3-trifluoropropyl group can also influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: Contains a methyl group instead of the 3,3,3-trifluoropropyl group.
Ethylmercury: Contains an ethyl group instead of the 3,3,3-trifluoropropyl group.
Phenylmercury: Contains a phenyl group instead of the 3,3,3-trifluoropropyl group.
Uniqueness
Iodo(3,3,3-trifluoropropyl)mercury is unique due to the presence of the 3,3,3-trifluoropropyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
461-19-8 |
|---|---|
Molekularformel |
C3H4F3HgI |
Molekulargewicht |
424.56 g/mol |
IUPAC-Name |
iodo(3,3,3-trifluoropropyl)mercury |
InChI |
InChI=1S/C3H4F3.Hg.HI/c1-2-3(4,5)6;;/h1-2H2;;1H/q;+1;/p-1 |
InChI-Schlüssel |
HUTLILBZLAIGQZ-UHFFFAOYSA-M |
Kanonische SMILES |
C(C[Hg]I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
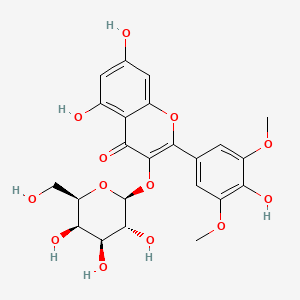
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
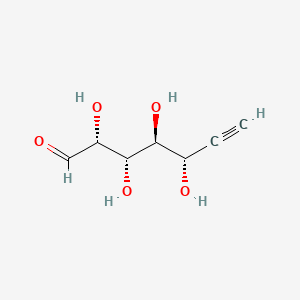
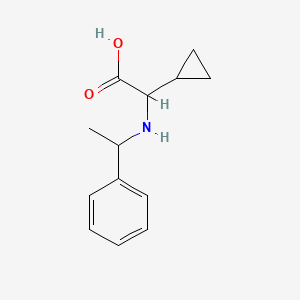
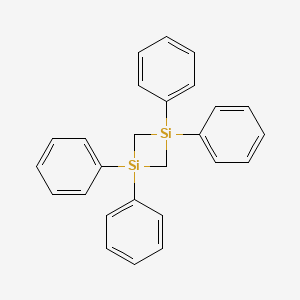
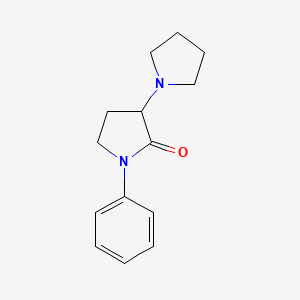
![1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B14748488.png)
![9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine](/img/structure/B14748494.png)
![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)

